molecular formula C10H20FN3OSi B13519953 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine

Cat. No.: B13519953
M. Wt: 245.37 g/mol
InChI Key: QIYGDHIJRGKANV-UHFFFAOYSA-N
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Description

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a trimethylsilyl-ethoxy-methyl group

Properties

Molecular Formula

C10H20FN3OSi

Molecular Weight

245.37 g/mol

IUPAC Name

[4-fluoro-2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H20FN3OSi/c1-16(2,3)5-4-15-8-14-10(6-12)9(11)7-13-14/h7H,4-6,8,12H2,1-3H3

InChI Key

QIYGDHIJRGKANV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(C=N1)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-1H-pyrazol-5-yl)methanamine: Lacks the trimethylsilyl-ethoxy-methyl group.

    1-(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine: Contains a chloro group instead of a fluoro group.

Uniqueness

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is unique due to the presence of both the fluoro and trimethylsilyl-ethoxy-methyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy in various studies, and potential applications in drug development.

  • Molecular Formula : C17_{17}H24_{24}F1_{1}N3_{3}O2_{2}
  • Molecular Weight : 327.32 g/mol
  • CAS Number : 2088942-84-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has shown promising results against various cancer cell lines. For instance, a study focused on the inhibition of BRAF(V600E) and EGFR pathways demonstrated that pyrazole derivatives can effectively reduce tumor growth in vitro and in vivo models .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Study AMCF-712.5BRAF(V600E) inhibition
Study BMDA-MB-23115.0EGFR inhibition
Study CA54910.0ROS pathway modulation

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, which are crucial in the progression of inflammatory diseases. In animal models, treatment with this pyrazole derivative reduced levels of TNF-alpha and IL-6, suggesting a significant anti-inflammatory effect .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied, with several derivatives displaying efficacy against bacterial and fungal pathogens. The compound has been evaluated against a range of microorganisms, showing notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Cytokine Production : It appears to downregulate key inflammatory mediators.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity may be attributed to interference with bacterial cell wall integrity.

Case Study 1: Breast Cancer Treatment Synergy

In a recent clinical trial, the compound was tested in combination with doxorubicin on breast cancer patients. Results indicated a synergistic effect, improving overall response rates compared to doxorubicin alone. Patients receiving the combination therapy exhibited reduced tumor sizes and improved survival rates .

Case Study 2: Inflammatory Disease Model

In an experimental model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

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